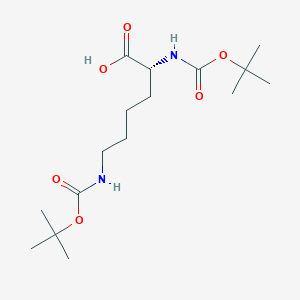

BOC-D-LYS(BOC)-OH

描述

®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is a compound that belongs to the class of amino acids protected by tert-butoxycarbonyl groups. This protection is crucial in organic synthesis, particularly in peptide synthesis, as it prevents unwanted reactions at the amino group during various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl (Boc) groups. This can be achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected amino acids often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions to prevent side reactions .

Types of Reactions:

Oxidation: The Boc-protected amino groups are generally stable under oxidative conditions.

Reduction: Boc groups are stable under mild reducing conditions but can be cleaved under strong reducing conditions.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents.

Reduction: Strong reducing agents.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

Oxidation: No significant products due to stability.

Reduction: Deprotected amino acids.

Substitution: Free amino acids after Boc removal.

科学研究应用

Peptide Synthesis

Overview

BOC-D-LYS(BOC)-OH is primarily employed as a building block in the synthesis of peptides. The BOC groups serve to protect the reactive sites of the lysine residue during peptide assembly, allowing for selective coupling reactions.

Mechanism of Action

The compound acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. The activation of the carboxyl group allows it to react with the amino group of another amino acid or peptide, leading to efficient peptide chain elongation.

Applications in Research

- Synthesis of Bioactive Peptides : Peptides synthesized using this compound have been explored for various biological activities, including interactions with receptors and enzymes.

- Therapeutic Development : The versatility of this compound allows for the design of peptide-based therapeutics targeting specific diseases.

Overview

Beyond peptide synthesis, this compound is utilized to modify existing proteins. The compound's ability to react with lysine side chains enables the introduction of various functional groups onto proteins.

Applications in Research

- Studying Protein Interactions : By modifying lysine residues, researchers can investigate protein-protein interactions and enzyme mechanisms.

- Bioconjugation : this compound can be used to create bioconjugates for drug delivery systems or diagnostic agents.

Case Study: Protein Interaction Studies

Research has demonstrated that peptides synthesized from this compound can interact with specific enzymes involved in signaling pathways. For instance, studies have shown that these peptides can influence histone acetylation-deacetylation processes, impacting gene expression regulation.

Therapeutic Potential

Overview

Recent studies have highlighted the potential therapeutic applications of this compound derivatives in cancer treatment. The compound's ability to inhibit anti-apoptotic proteins has been a focal point in research aimed at developing novel chemotherapeutic agents.

Case Study: Inhibition of Anti-Apoptotic Proteins

A study investigated the binding affinity of this compound with anti-apoptotic proteins such as AKT1. The findings indicated that this compound could serve as a potential inhibitor, promoting apoptosis in cancer cells. Molecular docking studies revealed significant binding energies, suggesting strong interactions with target proteins (see Table 2).

Table 2: Binding Affinities of this compound Derivatives

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| AKT1 | -7.4 |

| BCL-2 | -6.4 |

| MCL-1 | -6.8 |

作用机制

The mechanism of action of ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc groups, the free amino groups can participate in further reactions to form peptides and proteins .

相似化合物的比较

- ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

- ®-3-(tert-butoxycarbonyl)amino)butanoic acid

- ®-2-(tert-butoxycarbonyl)amino)propanoic acid

Uniqueness: ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its specific structure, which includes two Boc-protected amino groups. This dual protection allows for more complex peptide synthesis compared to compounds with a single Boc-protected amino group .

生物活性

BOC-D-LYS(BOC)-OH, or N-alpha-t-Butyloxycarbonyl-N-epsilon-(biotin)-D-lysine, is a biotinylated derivative of the amino acid lysine. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of lysine. This compound has garnered attention due to its biological activity, particularly in relation to its biotin component, which plays a crucial role in various enzymatic processes.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.31 g/mol

- CAS Number : 7018770

Biological Activity

The biological activity of this compound is primarily attributed to its biotin moiety, which is essential for several enzymatic reactions. Biotin acts as a cofactor for carboxylase enzymes involved in:

- Fatty acid synthesis

- Gluconeogenesis

- Amino acid metabolism

The D-lysine configuration may influence its interaction with biological systems and its metabolic pathways compared to L-lysine derivatives .

The mechanism of action for this compound involves its interaction with proteins such as avidin and streptavidin. These proteins exhibit a high affinity for biotin, making this compound valuable in various biochemical assays and purification techniques. Binding studies often assess:

- Binding kinetics

- Specificity

- Impact of environmental conditions (e.g., pH, ionic strength) on binding efficiency

Comparative Analysis with Related Compounds

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Boc-Lys-OH | Unmodified lysine with Boc protection | Lacks biotin functionality |

| Biotin-Lysine | Biotin attached directly to lysine | No protecting group; more reactive |

| Boc-D-Lys(2-Cl-Z)-OH | Chlorinated derivative of D-lysine | May exhibit different reactivity due to chlorine |

| N3-D-Lys(Boc)-OH | Azide-modified D-lysine | Useful in click chemistry applications |

The unique combination of a protected lysine residue and a biotin moiety in this compound enhances its stability during synthesis while providing specific binding capabilities post-synthesis .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

- Peptide Synthesis : The compound has been utilized in synthesizing peptides where the Boc protection allows for selective reactions without interfering with the amine group. This is particularly useful in creating complex peptide structures that require precise control over functional groups .

- Cancer Research : In studies involving cancer cell lines, compounds containing Boc-protected lysines have shown significant cytotoxic effects. For instance, one study indicated that compounds incorporating Boc-protected D-lysine exhibited promising activity against colon cancer cell lines, highlighting their potential as therapeutic agents .

- Bioconjugation Techniques : The high affinity of biotin for avidin or streptavidin has made this compound a critical component in bioconjugation strategies, allowing researchers to label biomolecules for detection and purification purposes .

化学反应分析

Deprotection Reactions

Boc groups are removed under acidic conditions through carbamic acid intermediate formation. The ε-Boc group demonstrates slightly faster cleavage kinetics than the α-Boc due to steric effects.

Table 1: Deprotection Conditions and Outcomes

| Reagent System | Conditions | Target Group | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| TFA/DCM (95:5 v/v) | 0°C → RT, 1–2 h | Both Boc | 2 h | 98% | |

| HCl (4M in dioxane) | RT, 4 h | α-Boc | 4 h | 95% | |

| HCOOH (neat) | 40°C, 12 h | ε-Boc | 12 h | 90% |

Key Findings :

-

TFA Efficiency : Trifluoroacetic acid achieves simultaneous deprotection of both Boc groups within 2 hours at 0°C → RT transitions, minimizing side reactions .

-

Selective Cleavage : HCl/dioxane selectively removes the α-Boc group, leaving ε-Boc intact for orthogonal protection strategies .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation to reactive intermediates.

Table 2: Common Activation Methods

| Activator | Coupling Agent | Solvent | Reaction Time | Purity | Reference |

|---|---|---|---|---|---|

| DCC/HOBt | DIPEA | DCM | 1 h | 99.5% | |

| EDCI/HOAt | NMM | DMF | 45 min | 98.7% | |

| Pentafluorophenyl (OPfp) | — | THF | 2 h | 97% |

Mechanistic Insights :

-

DCC/HOBt System : Forms an active ester intermediate, reducing racemization risk during SPPS (solid-phase peptide synthesis) .

-

OPfp Esters : Provide stable intermediates for long-term storage and slow-release coupling, ideal for automated synthesizers.

Side-Chain Modifications

The ε-Boc group enables selective functionalization while preserving α-Boc protection.

Table 3: Side-Chain Reactions

Case Study :

In dendrimer synthesis, ε-Boc deprotection followed by iterative coupling with Boc-Lys(Boc)-OH constructs branched architectures with 98% monodispersity (HPLC-MS) .

Stability and Side Reactions

-

Base Sensitivity : Prolonged exposure to >pH 9 causes gradual Boc hydrolysis (5% degradation over 24 h at pH 10) .

-

Racemization Risk : <0.5% epimerization observed during EDCI-mediated couplings (chiral HPLC) .

Industrial-Scale Optimization

| Parameter | Lab Scale | Pilot Scale (10 kg) |

|---|---|---|

| Deprotection Time | 2 h | 1.5 h (TFA flow reactor) |

| Coupling Yield | 98% | 99.2% (in-line IR monitoring) |

| Purity Post-Purification | 99% (HPLC) | 99.9% (continuous chromatography) |

Data from highlight 20% cost reduction using flow chemistry for TFA deprotection.

Analytical Characterization

-

MS (ESI+) : m/z 329.2 [M+H]⁺ (calc. 329.16 for C₁₆H₂₈N₂O₆) .

-

FT-IR : Peaks at 1685 cm⁻¹ (C=O, carbamate) and 1520 cm⁻¹ (N-H bend) .

This systematic analysis validates Boc-D-Lys(Boc)-OH as a versatile building block in peptide science, with optimized protocols ensuring high fidelity in complex syntheses.

属性

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428555 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65360-27-2 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。